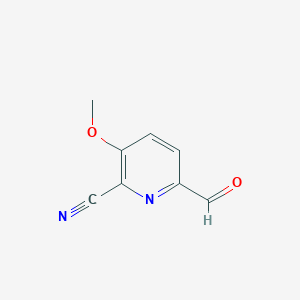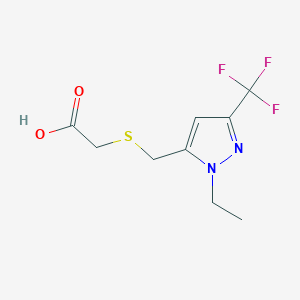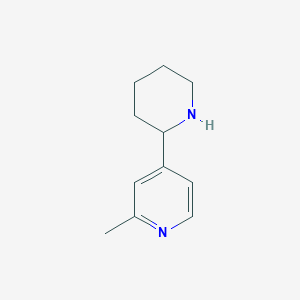![molecular formula C14H8ClNO2 B11807695 2-(4-Chlorophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11807695.png)
2-(4-Chlorophenyl)benzo[d]oxazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)benzo[d]oxazole-5-carbaldehyde is a chemical compound with the molecular formula C14H8ClNO2. It is a derivative of benzoxazole, featuring a chlorophenyl group and an aldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)benzo[d]oxazole-5-carbaldehyde typically involves the condensation of 2-aminophenol with 4-chlorobenzaldehyde under acidic conditions to form the benzoxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)benzo[d]oxazole-5-carbaldehyde undergoes various chemical reactions, including:
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: 2-(4-Chlorophenyl)benzo[d]oxazole-5-carboxylic acid.
Reduction: 2-(4-Chlorophenyl)benzo[d]oxazole-5-methanol.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chlorophenyl)benzo[d]oxazole-5-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)benzo[d]oxazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity could be due to the inhibition of bacterial enzymes, while its anticancer activity might involve the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)benzoxazole: Lacks the aldehyde group, which may affect its reactivity and biological activity.
2-(4-Methylphenyl)benzo[d]oxazole-5-carbaldehyde: Similar structure but with a methyl group instead of a chlorine atom, potentially altering its chemical properties and applications.
2-Phenylbenzo[d]oxazole-5-carbaldehyde: Lacks the chlorine atom, which may influence its reactivity and biological activity.
Uniqueness
2-(4-Chlorophenyl)benzo[d]oxazole-5-carbaldehyde is unique due to the presence of both the chlorophenyl and aldehyde groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C14H8ClNO2 |
|---|---|
Molecular Weight |
257.67 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1,3-benzoxazole-5-carbaldehyde |
InChI |
InChI=1S/C14H8ClNO2/c15-11-4-2-10(3-5-11)14-16-12-7-9(8-17)1-6-13(12)18-14/h1-8H |
InChI Key |
PJGGAJIOUZXLLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



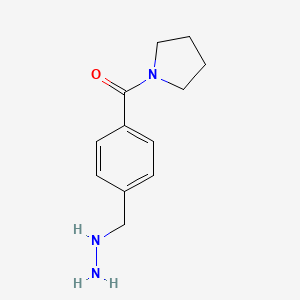
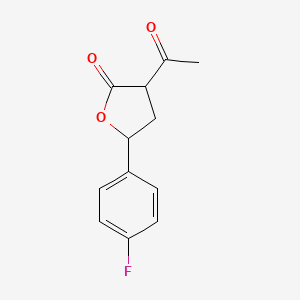
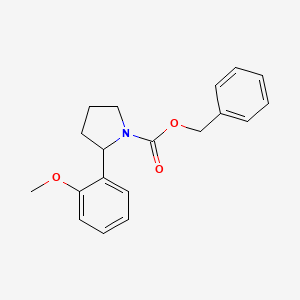

![((2R,3S,5R)-5-(6-Amino-8-oxo-5,8-dihydro-3H-imidazo[4,5-g]quinazolin-3-yl)-3-hydroxytetrahydrofuran-2-yl)methyltetrahydrogentriphosphate](/img/structure/B11807645.png)
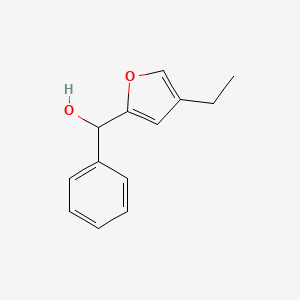
![2-(Methylsulfonyl)-5-nitrobenzo[d]thiazole](/img/structure/B11807662.png)
